Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The unique structure of this compound, which includes a thiophene ring and a thioureido group, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources. The thioureido group is then introduced through a reaction with thiourea derivatives under specific conditions .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through caspase-independent pathways . The compound may also interact with enzymes and receptors involved in inflammatory and infectious processes, contributing to its antibacterial and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate can be compared with other thiourea derivatives, such as:
N-phenylthiourea: Known for its use in the synthesis of various organic compounds and its biological activities.
Thiourea dioxide: Used as a reducing agent in organic synthesis and industrial applications.
1,3-diphenylthiourea: Exhibits significant biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific structure, which combines a thiophene ring with a thioureido group, leading to its diverse range of applications and biological activities.
Properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)carbamothioylamino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-2-25-19(24)18-16(12-17(27-18)13-6-4-3-5-7-13)23-20(26)22-15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYOBIURHVHBLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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